XLogP3‑AA Lipophilicity Superior to Cyclopropylmethyl and Direct Cyclobutyl Analogs
The target compound exhibits an XLogP3‑AA of 1.3, placing it approximately 0.5 log unit higher than the cyclopropylmethyl analog (0.8) and 0.4 log unit higher than the direct N‑cyclobutyl analog (0.9) [1][2]. This increased lipophilicity is attributable to the methylene spacer and the larger cyclobutyl ring, which may enhance passive membrane permeability without violating the Rule‑of‑5 (LogP <5).
| Evidence Dimension | Computed lipophilicity (XLogP3‑AA) |
|---|---|
| Target Compound Data | 1.3 |
| Comparator Or Baseline | 1‑(Cyclopropylmethyl)-1H‑pyrazole‑5‑carboxylic acid XLogP3‑AA = 0.8; 1‑Cyclobutyl‑1H‑pyrazole‑5‑carboxylic acid XLogP3‑AA = 0.9 |
| Quantified Difference | +0.5 log unit vs cyclopropylmethyl analog; +0.4 log unit vs direct cyclobutyl analog |
| Conditions | PubChem computed XLogP3 values using XLogP3 3.0 algorithm |
Why This Matters
Higher lipophilicity within the Rule‑of‑5 window is associated with improved membrane permeability, making this compound a more attractive fragment for CNS‑ or intracellular‑targeting programs.
- [1] PubChem CID 65459901 (target): XLogP3‑AA 1.3; PubChem CID 64448518 (cyclopropylmethyl analog): XLogP3‑AA 0.8. National Center for Biotechnology Information. Accessed 2026-04-27. View Source
- [2] PubChem CID 15137789 (1-cyclobutyl-1H-pyrazole-5-carboxylic acid): XLogP3‑AA 0.9. National Center for Biotechnology Information. Accessed 2026-04-27. View Source
